2-[(3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid
Overview
Description
2-[(3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid is a complex organic compound characterized by its aromatic structure and multiple functional groups
Preparation Methods
The synthesis of 2-[(3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 3,4-dimethoxyphenylacetyl chloride: This is achieved by reacting 3,4-dimethoxyphenylacetic acid with thionyl chloride.
Acylation of 3-aminobenzoic acid: The 3,4-dimethoxyphenylacetyl chloride is then reacted with 3-aminobenzoic acid to form an amide bond.
Coupling with another benzoyl group: The resulting compound is further reacted with benzoyl chloride in the presence of a base to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-[(3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure and functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar compounds to 2-[(3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid include:
3,4-dimethoxyphenylacetic acid: A precursor in the synthesis of the target compound.
3-aminobenzoic acid: Another precursor used in the synthetic route.
Benzoyl chloride: Used in the final coupling step of the synthesis.
Compared to these similar compounds, this compound is unique due to its complex structure and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
2-[[3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-31-20-11-10-15(12-21(20)32-2)13-22(27)25-17-7-5-6-16(14-17)23(28)26-19-9-4-3-8-18(19)24(29)30/h3-12,14H,13H2,1-2H3,(H,25,27)(H,26,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKPMNMGLZPPTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147855 | |
Record name | Benzoic acid, 2-[[3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693236-94-1 | |
Record name | Benzoic acid, 2-[[3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693236-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-[[3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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